N,4-Dimethylpentane-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N,4-dimethylpentane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)5-7(3)11(9,10)8-4/h6-8H,5H2,1-4H3 |
InChI Key |
HFRUFZKUWLPODU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)NC |
Origin of Product |
United States |
Overview of Sulfonamide Chemistry and Its Broad Importance in Academic Research
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of medicinal chemistry. ijpsonline.com The discovery of sulfonamide-based antibacterial drugs in the 1930s, such as prontosil, marked a revolutionary moment in medicine, introducing the first effective systemic chemotherapeutic agents against bacterial infections. ijpsonline.com This initial success spurred extensive research, revealing that the sulfonamide scaffold is a versatile pharmacophore capable of exhibiting a wide array of biological activities. tandfonline.com
Beyond their well-known antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase in bacteria, sulfonamides have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer and antiviral drugs. ijpsonline.comacs.orgajchem-b.com The adaptability of the sulfonamide group allows for the synthesis of a vast diversity of derivatives, as the nitrogen atom can be substituted with various alkyl, aryl, or heterocyclic groups, significantly influencing the compound's physicochemical properties and biological targets. researchgate.net The synthesis of sulfonamides is often straightforward, commonly involving the reaction of a sulfonyl chloride with an amine, which has contributed to their widespread investigation in academic and industrial research. researchgate.net
Structural Framework of N,4 Dimethylpentane 2 Sulfonamide and Its Relation to the Branched Alkane Sulfonamide Class
N,4-Dimethylpentane-2-sulfonamide, with the chemical formula C₇H₁₇NO₂S, belongs to the subclass of aliphatic or alkyl sulfonamides. Its structure is defined by a sulfonamide group attached to a branched alkane chain, specifically a dimethylpentane backbone.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1849187-87-6 |
| Molecular Formula | C₇H₁₇NO₂S |
| Molecular Weight | 179.28 g/mol |
| Class | Branched Alkane Sulfonamide |
The key structural features of this compound are the N-methyl group on the sulfonamide nitrogen and the 4-methylpentan-2-yl group attached to the sulfur atom. This branching in the alkyl chain is a significant feature. In the broader context of organic chemistry, branched alkanes can have different physical properties compared to their linear counterparts, such as lower boiling points and different solubilities. While the specific impact of this branching on the biological activity of this compound has not been documented, in other classes of compounds, such as surfactants, branching in the alkyl chain is known to influence properties like biodegradability.
The class of branched alkane sulfonamides represents a less explored area compared to their aromatic counterparts. However, the lipophilic nature of the branched alkyl group combined with the polar sulfonamide moiety imparts an amphiphilic character to these molecules, suggesting potential for unique interactions with biological targets.
Current Research Landscape and Emerging Trends for Alkyl Sulfonamides
General Synthetic Pathways for Sulfonamides
The construction of the sulfonamide linkage can be achieved through a variety of chemical strategies, ranging from classical approaches to modern catalytic and electrochemical methods.
Nucleophilic Sulfonylation Reactions
The most traditional and widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While effective, this method can be limited by the availability and stability of the requisite sulfonyl chlorides, which are often prepared under harsh conditions. rsc.orgnih.gov
Variations of this approach include the use of sulfonic acids or their salts, which can be converted to sulfonamides under microwave irradiation or by using activating agents. organic-chemistry.org The reaction of arenesulfonyl chlorides with primary and secondary amines has been shown to proceed efficiently at high pH, indicating third-order processes. iupac.org
Catalytic Approaches in Sulfonamide Formation
Modern synthetic chemistry has seen the emergence of various catalytic systems to facilitate sulfonamide synthesis, offering milder reaction conditions and broader substrate scope. benthamdirect.comeurekaselect.com
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the formation of the S-N bond. One such method involves the coupling of chlorosulfates, boronic acids, and amines. rsc.org
Copper Catalysis: Copper catalysts have been utilized in the coupling of aryl bromides or iodides with sulfonamides. researchgate.net Additionally, a copper-catalyzed approach combines aryl boronic acids, amines, and a sulfur dioxide precursor. nih.gov
Nickel Catalysis: A photosensitized nickel-catalyzed method has been reported for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu
Indium Catalysis: Indium has been used as a catalyst for the sulfonylation of amines, providing a range of sulfonamides in excellent yields. researchgate.net
Dual Catalysis: A dual Cu/Pd catalytic system has been used for the formation of sulfinamides from thiols and amines, which can then be oxidized to sulfonamides. rsc.org
One-Pot Synthesis Strategies for Sulfonamides
One-pot procedures offer significant advantages in terms of efficiency and sustainability by reducing the number of isolation and purification steps. Several one-pot strategies for sulfonamide synthesis have been developed.
One notable approach involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same pot to yield the corresponding sulfonamide. nih.govacs.orgnih.gov Another method utilizes the reaction of amine-derived sulfonate salts with cyanuric chloride in a mild and efficient one-pot process. organic-chemistry.org Tandem reactions, such as N-sulfonylation followed by a Ugi four-component reaction, have also been employed to create complex sulfonamide-containing pseudopeptides in a single pot. rsc.org
Electrochemical Methods in Sulfonamide Synthesis
Electrochemical synthesis has emerged as a green and efficient alternative for forming sulfonamides. These methods are driven by electricity, often eliminating the need for sacrificial reagents and catalysts. nih.govnih.gov
An environmentally benign electrochemical method enables the oxidative coupling of readily available thiols and amines to form sulfonamides. nih.govnih.govacs.org This transformation is rapid and operates under mild conditions. nih.govnih.gov Another electrochemical strategy involves the selective cleavage of sulfonimides to produce sulfonamides in high yields. acs.org Additionally, new halo-N-hydroxysulfonamide derivatives have been synthesized in a one-pot electrochemical process. deepdyve.com
Synthesis of this compound and its Core Precursors
The synthesis of the specific target molecule, this compound, relies on the availability of its key precursors, particularly the chiral amine component.
Stereoselective Synthesis of Chiral Amine Precursors (e.g., (S)-4,4-dimethyl-2-pentylamine hydrochloride)
The synthesis of enantiomerically pure amines is crucial for the preparation of chiral sulfonamides. The sulfinyl group is a valuable chiral auxiliary in the stereoselective synthesis of such amines. nih.gov
Derivatization Approaches from Related Branched Alkane Systems
The synthesis of this compound can be strategically approached by constructing the molecule from simpler, related branched alkane precursors. This method, known as a derivatization approach, leverages the existing carbon skeleton of a starting material and modifies it through a sequence of chemical reactions to arrive at the target compound.
A plausible synthetic route begins with a branched aldehyde, such as 3,3-dimethylbutyraldehyde. This precursor contains the gem-dimethyl group and a carbon chain that can be extended to form the desired pentane (B18724) backbone. The synthesis proceeds through the formation of the key intermediate, 4-methyl-2-pentanamine. A known method to achieve this involves a reaction sequence starting with the formation of an imine from the aldehyde, followed by the addition of a methyl group using a Grignard reagent (e.g., methylmagnesium bromide). This addition creates the stereocenter at the second position of the pentane chain and introduces the amine precursor. Subsequent removal of protecting groups yields the free amine.
Once the 4-methyl-2-pentanamine is obtained, the final step is the formation of the sulfonamide bond. This is typically achieved by reacting the amine with a suitable sulfonyl chloride, in this case, methanesulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
A summary of a potential synthetic pathway is detailed below:
| Step | Precursor | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | 3,3-Dimethylbutyraldehyde | Imine Formation | (R)-tert-Butylsulfinamide, Anhydrous Copper Sulfate | N-(3,3-dimethylbutenyl)-2-methylpropane-2-sulfinamide |
| 2 | N-(3,3-dimethylbutenyl)-2-methylpropane-2-sulfinamide | Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | N-((S)-4,4-dimethylpentan-2-yl)-2-methylpropan-2-sulfinamide |
| 3 | N-((S)-4,4-dimethylpentan-2-yl)-2-methylpropan-2-sulfinamide | Deprotection/Hydrolysis | Acid (e.g., HCl) | 4-Methyl-2-pentanamine |
| 4 | 4-Methyl-2-pentanamine | Sulfonylation | Methanesulfonyl Chloride, Base (e.g., Triethylamine) | This compound |
Chemical Reactivity and Derivatization of this compound
The structure of this compound offers two primary sites for chemical modification: the sulfonamide functional group and the branched alkyl chain. These sites allow for a range of derivatization reactions to produce novel analogues.
Transformations at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is the most reactive part of the molecule. The hydrogen atom attached to the nitrogen is acidic and can be removed by a base, allowing for a variety of subsequent reactions.
N-Alkylation and N-Arylation: The deprotonated sulfonamide anion is a potent nucleophile that can react with alkyl or aryl halides. This allows for the introduction of a wide range of substituents onto the nitrogen atom, a common strategy for modifying the properties of sulfonamide-based compounds. organic-chemistry.orgnih.gov For instance, reacting this compound with an alkylating agent like benzyl (B1604629) bromide in the presence of a base (e.g., potassium carbonate) would yield the corresponding N-benzyl derivative.
Condensation Reactions: Sulfonamides can participate in condensation reactions with aldehydes and ketones under acidic conditions. mdpi.com For example, reaction with glyoxal (B1671930) can lead to the formation of more complex heterocyclic structures. mdpi.com
The table below summarizes key transformations at the sulfonamide moiety.
| Transformation | Reagent Class | Conditions | Resulting Structure |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, NaH) | N-alkyl-N,4-dimethylpentane-2-sulfonamide |
| N-Arylation | Aryl Halides (Ar-X) | Palladium or Copper Catalyst, Base | N-aryl-N,4-dimethylpentane-2-sulfonamide |
| Condensation | Aldehydes (e.g., Glyoxal) | Acid Catalyst (e.g., H₂SO₄) | Complex heterocyclic adducts |
Reactions and Modifications of the Branched Alkyl Chain
The branched alkyl chain of this compound, being a saturated hydrocarbon, is generally unreactive under mild conditions. The C-H and C-C bonds are strong, making selective functionalization challenging. Most transformations would require harsh, high-energy conditions, such as free-radical reactions. For example, radical halogenation using N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the alkyl chain, preferentially at a tertiary carbon if one were available, or at secondary carbons. However, such reactions often lead to a mixture of products and lack selectivity, making them less useful for targeted synthesis. Without the presence of activating groups, the direct and controlled modification of the alkyl chain is not a straightforward synthetic endeavor.
Exploration of Novel Analogues and Derivatives
The synthesis of novel analogues of this compound is a key area of exploration, primarily driven by the search for compounds with tailored properties. nih.govjournalijar.com The general synthetic route to sulfonamides—the reaction between an amine and a sulfonyl chloride—is highly versatile and serves as the foundation for creating a diverse library of derivatives. nih.gov
Two principal strategies can be employed:
Varying the Sulfonyl Chloride: By keeping the 4-methyl-2-pentanamine core constant, a wide array of sulfonyl chlorides (R-SO₂Cl) can be used to generate analogues with different substituents on the sulfur atom. This allows for the introduction of aromatic, heteroaromatic, or other functionalized alkyl groups.
Varying the Amine: Conversely, by starting with methanesulfonyl chloride, a variety of structurally related branched or cyclic amines can be used in place of 4-methyl-2-pentanamine to modify the alkyl portion of the molecule.
The following table illustrates potential combinations for generating novel analogues.
| Amine Component | Sulfonyl Chloride Component | Resulting Analogue Class |
|---|---|---|
| 4-Methyl-2-pentanamine | Benzenesulfonyl chloride | N-(4-methylpentan-2-yl)benzenesulfonamide |
| 4-Methyl-2-pentanamine | p-Toluenesulfonyl chloride (Tosyl chloride) | N-(4-methylpentan-2-yl)-4-methylbenzenesulfonamide |
| 4-Methyl-2-pentanamine | Dansyl chloride | 5-(Dimethylamino)-N-(4-methylpentan-2-yl)naphthalene-1-sulfonamide |
| Cyclohexylamine | Methanesulfonyl chloride | N-Cyclohexylmethanesulfonamide |
| tert-Butylamine | Methanesulfonyl chloride | N-(tert-butyl)methanesulfonamide |
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of sulfonamides is an area of active research, aiming to reduce environmental impact, improve safety, and increase efficiency. sci-hub.se Several sustainable strategies are applicable to the synthesis of this compound.
Aqueous Synthesis: Performing the reaction in water instead of volatile organic solvents is a cornerstone of green chemistry. rsc.org Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often with a simple base like sodium carbonate to control pH. sci-hub.sersc.org Product isolation can be as simple as filtration after acidification, minimizing waste. rsc.org An iodine-mediated approach for coupling sodium sulfinates with amines in water at room temperature also presents a convenient and eco-friendly route. rsc.org
Solvent-Free and Mechanochemical Synthesis: Eliminating the solvent entirely represents an ideal green methodology. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, offers a solvent-free approach. rsc.org A one-pot, solvent-free mechanochemical process has been demonstrated for sulfonamide synthesis from disulfides, providing a sustainable and efficient alternative. rsc.org
Use of Greener Solvents: When a solvent is necessary, replacing hazardous ones with more environmentally benign alternatives is crucial. Polyethylene glycol (PEG-400), a non-toxic, biodegradable, and recyclable solvent, has been successfully used for sulfonamide synthesis. sci-hub.se
Catalytic Routes: Developing catalytic methods can reduce the need for stoichiometric reagents and improve atom economy. A novel approach uses a nano-ruthenium catalyst for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org This domino dehydrogenation-condensation-hydrogenation sequence is highly selective and allows for easy catalyst recycling. acs.org
These sustainable methodologies are summarized in the table below.
| Green Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water as solvent; dynamic pH control. | Eliminates volatile organic compounds (VOCs); simplifies workup. | rsc.orgrsc.org |
| Mechanosynthesis | Solvent-free; ball milling. | High efficiency; minimal waste; reduced energy consumption. | rsc.org |
| Greener Solvents | Use of PEG-400 as a reaction medium. | Non-toxic, biodegradable, and recyclable solvent. | sci-hub.se |
| Heterogeneous Catalysis | Nano-Ru/Fe₃O₄ catalyst for coupling alcohols and sulfonamides. | High atom economy; water as the only byproduct; catalyst is reusable. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its connectivity and stereochemistry.
Solution-State NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the distinct hydrogen environments within the molecule. Due to the presence of a chiral center at the C2 position, the protons of the adjacent methylene (B1212753) group (C3) are diastereotopic and would be expected to appear as separate signals, each likely a complex multiplet. The N-methyl group would present as a singlet, while the methyl groups of the isobutyl fragment at C4 would likely appear as a doublet. The terminal methyl group at C1 would also be a doublet, coupled to the proton at C2. The methine protons at C2 and C4 would each produce multiplets due to coupling with multiple neighboring protons. docbrown.info
2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would establish the proton-proton coupling network, confirming the connectivity of the pentane backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar functional groups and structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH₃) | ~1.2 (d) | ~15-20 |
| 2 (CH) | ~3.0-3.5 (m) | ~55-65 |
| 3 (CH₂) | ~1.5-1.9 (m, diastereotopic) | ~35-45 |
| 4 (CH) | ~1.7-2.0 (m) | ~25-30 |
| 5 (CH₃) | ~0.9 (d) | ~20-25 |
| C4-Methyl (CH₃) | ~0.9 (d) | ~20-25 |
| N-Methyl (CH₃) | ~2.6-2.8 (s) | ~30-35 |
Dynamic NMR for Conformational Analysis and Energy Barriers
The this compound molecule possesses rotational freedom around the C2-S and S-N single bonds, potentially leading to multiple stable conformers in solution. nih.gov Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra at various temperatures, is a powerful tool for investigating such conformational dynamics. nih.gov
By tracking changes in the chemical shifts and line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers to rotation around these bonds. rsc.org At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of this coalescence behavior allows for the calculation of the activation energy for the conformational exchange. nih.gov While specific experimental data for this compound is not available, this technique would be crucial for a full understanding of its solution-state behavior.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from the sulfonamide and alkyl moieties. rsc.org
The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. mendeley.com The presence of C-H bonds in the alkyl chain would be confirmed by stretching vibrations just below 3000 cm⁻¹ and deformation vibrations around 1470-1365 cm⁻¹. docbrown.infodocbrown.info The S-N single bond stretch would also be present, though it is often weaker and can be found in the 950-900 cm⁻¹ region. mdpi.com The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm that the sulfonamide nitrogen is fully substituted (tertiary).
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2960-2850 | Strong |
| C-H (Alkyl) | Deformation | 1470-1365 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretch | 1370-1330 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1180-1160 | Strong |
| S-N | Stretch | 950-900 | Medium-Weak |
Mass Spectrometry (MS) and Hyphenated Analytical Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (C₇H₁₇NO₂S), the molecular weight is 179.28 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 179. The fragmentation pattern would likely involve characteristic losses and rearrangements. researchgate.net Key fragmentation pathways would include:
Cleavage of the C-S bond, leading to fragments corresponding to the alkyl chain and the sulfonamide moiety.
Loss of the SO₂ group (64 Da).
Fragmentation of the dimethylpentyl side chain, with a particularly stable fragment resulting from the loss of an isobutyl radical (57 Da) to give a peak at m/z = 122. docbrown.info
Alpha-cleavage, breaking the C1-C2 bond, could also occur.
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be ideal for analyzing a synthesized sample, providing separation from any impurities before mass analysis and thus ensuring the resulting spectrum is from the pure compound. rsc.orgresearchgate.net
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 179 | [C₇H₁₇NO₂S]⁺ | Molecular Ion ([M]⁺) |
| 164 | [C₆H₁₄NO₂S]⁺ | Loss of CH₃ ([M-15]⁺) |
| 122 | [C₃H₈NO₂S]⁺ | Loss of isobutyl radical C₄H₉ ([M-57]⁺) |
| 79 | [CH₃NSO₂]⁺ | Sulfonamide fragment after C-S cleavage |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive and detailed structural information in the solid state. mdpi.com This technique would precisely determine the three-dimensional arrangement of atoms, providing accurate bond lengths, bond angles, and torsional angles. mdpi.com
This analysis would confirm the connectivity and stereochemistry at the C2 chiral center. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice and provide insight into intermolecular interactions, such as C-H···O hydrogen bonds or other van der Waals forces, which govern the crystal packing. researchgate.netmdpi.com Although no published crystal structure for this specific compound is available, data from related sulfonamide structures show typical S-O bond lengths around 1.43 Å and S-N bond lengths around 1.63 Å. researchgate.net
Other Advanced Analytical Methods for Purity and Identity Confirmation
Beyond the primary spectroscopic methods, other analytical techniques are vital for confirming the purity and identity of a synthesized sample of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of a non-volatile compound. By developing a suitable method (i.e., selecting an appropriate column and mobile phase), the compound can be separated from starting materials, by-products, and other impurities. The purity is determined by the relative area of the main peak in the chromatogram.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₇H₁₇NO₂S) to confirm its elemental composition.
Together, these methods provide a comprehensive and rigorous confirmation of the structure and purity of this compound, essential for any further chemical or biological studies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dimethylpentane |
| N-phenylmethanesulfonamide |
| N-(2,3-dimethylphenyl)methanesulfonamide |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure, Stability, and Geometry Optimization (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties and structural parameters of sulfonamides. nih.gov Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. researchgate.netmdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of N,4-Dimethylpentane-2-sulfonamide.
From the optimized geometry, a range of electronic properties can be determined. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap implies higher stability and lower reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.govresearchgate.net These maps identify electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the MEP would show negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atom of the N-H group, highlighting their roles in intermolecular interactions. mdpi.com
Table 1: Illustrative DFT-Calculated Properties for a Sulfonamide Structure
| Property | Illustrative Value | Significance |
|---|---|---|
| Energy of HOMO | -7.5 eV | Electron-donating capability |
| Energy of LUMO | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | 6.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
Conformational Analysis and Stereochemical Prediction
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis is a computational process used to identify these different conformers and determine their relative stabilities by calculating their potential energies. wuxiapptec.com For a molecule with a chiral center, such as the carbon at the 2-position in the pentane (B18724) chain, understanding the preferred conformation is essential for predicting the stereochemical outcome of its reactions. wuxiapptec.com
Computational methods can map the potential energy surface of the molecule as a function of bond rotations. This allows for the identification of the global minimum energy conformation—the most stable and thus most populated conformer under equilibrium conditions. wuxiapptec.com The steric hindrance caused by the bulky isobutyl group and the methyl groups influences which conformations are favored. By analyzing the dominant low-energy conformation, researchers can predict how reagents will approach the molecule, providing a solid basis for predicting stereoselectivity in synthesis or biological interactions. wuxiapptec.com
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is an invaluable tool for elucidating the precise steps involved in a chemical reaction. For the synthesis of this compound, theoretical calculations can map the entire reaction pathway, for instance, in the reaction between 4-methylpentane-2-sulfonyl chloride and N-methylamine. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. mdpi.com
A transition state represents the highest energy point along a reaction coordinate and is a critical bottleneck for the reaction. By calculating the energy of these transition states, the activation energy (energy barrier) for each step can be determined. mdpi.com This information helps to understand the kinetics of the reaction and predict which pathway is more favorable if multiple routes are possible. Such models can also reveal complex mechanistic details, such as rearrangements or the formation of unexpected byproducts, which might be difficult to observe experimentally. mdpi.com
Computational Design of Sulfonamide Analogues and Structure-Property Relationships
Computational chemistry enables the in silico design of novel molecules and the prediction of their properties before undertaking time-consuming and costly laboratory synthesis. nih.gov By using this compound as a lead scaffold, researchers can design a library of virtual analogues by systematically modifying its structure. For example, the alkyl groups on the pentane chain or the nitrogen atom could be altered, or functional groups could be added or substituted. nih.govresearchgate.net
For each designed analogue, quantum chemical calculations can predict key properties, establishing a clear Structure-Property Relationship (SPR). nih.gov This process allows for the systematic exploration of how specific structural changes influence desired attributes, such as electronic properties, stability, or solubility. For instance, an SPR study could investigate how modifying the substituents on the pentane backbone affects the molecule's HOMO-LUMO gap, providing a rational strategy for designing new sulfonamides with tailored electronic characteristics for specific applications. nih.govresearchgate.net
Compound Reference Table
Mechanistic Research on Biological Interactions and Bio Inspired Chemistry
Mechanistic Studies of Enzyme Inhibition (e.g., α-glucosidase, α-amylase, MDH1/2)
The inhibition of digestive enzymes such as α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia. mdpi.comnih.gov Various sulfonamide derivatives have been investigated as inhibitors of these enzymes. mdpi.comresearchgate.netnih.gov For instance, certain sulfonamide-containing compounds have demonstrated inhibitory activity against α-glucosidase and α-amylase, with some showing competitive or non-competitive modes of inhibition. mdpi.comresearchgate.net The inhibitory mechanism often involves the interaction of the sulfonamide moiety and other substituents with key amino acid residues in the active or allosteric sites of the enzymes. mdpi.com However, specific studies detailing the inhibitory potential and mechanism of N,4-Dimethylpentane-2-sulfonamide against α-glucosidase, α-amylase, or malate (B86768) dehydrogenase (MDH1/2) are not readily found in the scientific literature.
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Illustrative)
| Enzyme | IC₅₀ (µM) | Inhibition Type | Key Interacting Residues |
| α-Glucosidase | Data not available | Data not available | Data not available |
| α-Amylase | Data not available | Data not available | Data not available |
| MDH1/2 | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental data for this compound was found.
Molecular Basis of Antioxidant Activity (e.g., Nrf2 Activation Pathways)
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Some compounds containing sulfonamide groups have been reported to possess antioxidant properties, potentially through the activation of the Nrf2 pathway. researchgate.net The general mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. However, there is no specific research available that investigates the ability of this compound to activate the Nrf2 pathway or elucidates its molecular basis of antioxidant activity.
Investigation of Ion Channel Modulation Mechanisms (e.g., NaV1.7)
Voltage-gated sodium channels, such as NaV1.7, are crucial for the generation and propagation of action potentials, particularly in pain pathways. nih.gov Sulfonamides have been explored as modulators of these ion channels. nih.gov The mechanism of action typically involves the binding of the sulfonamide compound to the channel protein, thereby altering its gating properties and reducing neuronal excitability. While the potential for sulfonamides to act as NaV1.7 inhibitors is recognized, specific studies on the interaction of this compound with NaV1.7 or other ion channels are not documented in the available literature.
Understanding of Antibacterial Action at a Molecular Level
The antibacterial action of sulfonamides is one of their most well-established therapeutic applications. The primary mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, ultimately leading to bacteriostasis. While this is the general mechanism for the sulfonamide class, the specific efficacy and molecular interactions of this compound with bacterial DHPS have not been specifically reported.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the sulfonamide class, SAR studies have revealed that modifications to the aromatic ring, the sulfonamide linker, and the N-substituent can significantly impact their inhibitory potency and selectivity against various targets. nih.gov However, in the absence of a body of research on a series of compounds related to this compound, no specific SAR studies can be detailed for this particular molecule.
Materials Science and Catalysis Research
Sulfonamide-Based Electrolytes in Energy Storage Systems (e.g., Li-O2 Batteries)
A significant hurdle in the development of practical high-energy-density lithium-oxygen (Li-O2) batteries is the instability of the electrolyte. osti.govnih.gov Conventional electrolytes often degrade under the harsh electrochemical conditions and reactive oxygen species present in the battery, such as superoxide (B77818) and peroxide. osti.govnih.gov
Recent research has identified sulfonamide-based molecules as exceptionally stable and promising electrolyte solvents. osti.govnih.gov These compounds are often liquid at room temperature and can dissolve high concentrations of lithium salts like lithium bis(trifluoromethane)sulfonimide (LiTFSI). nih.govresearchgate.net Their stability is attributed to the electron-withdrawing nature of the sulfonyl group, which enhances their resistance to oxidation.
For instance, N,N-dimethyl-trifluoromethanesulfonamide has shown remarkable resistance to chemical degradation by superoxide and peroxide radicals. nih.govresearchgate.net It remains electrochemically stable up to 4.5 V versus Li/Li+ and has enabled a Li-O2 cell to cycle over 90 times with no capacity decay when operated below 4.2 V. nih.govnih.gov Similarly, N,N-dimethylethanesulfonamide (DMESA) has been evaluated as a stable electrolyte solvent, showing that it can suppress electrolyte decomposition by reducing the charging voltage. acs.org
These findings suggest that aliphatic sulfonamides, such as N,4-Dimethylpentane-2-sulfonamide, could be viable candidates for developing next-generation, stable electrolytes for high-energy battery systems. The alkyl groups in this compound would influence its physical properties like viscosity and lithium salt solubility, which are critical for electrolyte performance.
Table 1: Comparison of Sulfonamide-Based Electrolytes and Standard Electrolytes
| Electrolyte Solvent | Oxidative Stability | Cycling Stability in Li-O2 Cells | Key Advantages |
|---|---|---|---|
| Sulfonamides (General) | High (up to 4.5 V vs Li/Li+) nih.gov | Superior to standard electrolytes nih.gov | Resistant to superoxide/peroxide; high Li salt solubility. osti.govnih.gov |
| N,N-dimethyl-trifluoromethanesulfonamide | Stable up to 4.5 V nih.gov | > 90 cycles without decay nih.gov | Highly resistant to chemical degradation. researchgate.net |
| N,N-dimethylethanesulfonamide (DMESA) | High | Reduces charging voltage | Suppresses electrolyte decomposition. acs.org |
| Tetraglyme (G4) / DMSO | Lower | Prone to severe degradation nih.gov | Standard but less stable options. nih.gov |
Role of Sulfonamides in Catalysis (e.g., as Ligands in Transition Metal Complexes, Oxidation Catalysts)
The sulfonamide moiety is a valuable functional group in the design of ligands for transition metal catalysis and as a component of catalysts themselves. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing the electronic properties and steric environment of the catalyst, thereby controlling its activity and selectivity.
Transition-metal catalyzed reactions are fundamental to modern organic synthesis. Recent advancements have focused on using sulfonyl azides for the direct sulfonamidation of C-H bonds, a process that creates N-aryl sulfonamides efficiently. researchgate.net Nickel-catalyzed cross-coupling reactions, for example, have proven effective for forming C-N bonds between a wide range of sulfonamides (including alkyl sulfonamides) and aryl halides. princeton.edu This method is particularly powerful as it can be applied late in a synthetic sequence to modify complex molecules. princeton.edu
Furthermore, metal-free photocatalytic systems have emerged that can convert sulfonamides into valuable sulfonyl radical intermediates. acs.org This strategy allows for the functionalization of sulfonamides by combining them with various alkene fragments, expanding their synthetic utility. acs.org Traditional methods for synthesizing acylsulfonamides often rely on the acylation of primary sulfonamides using acylating agents, a reaction that can be catalyzed by Lewis acids. acs.org
Given its structure, this compound could potentially serve as a ligand in such catalytic systems. The nitrogen atom could coordinate to a metal, while the dimethylpentane backbone would provide a specific steric profile that could influence the outcome of a catalyzed reaction.
Polymer Chemistry: Synthesis and Characterization of Sulfonamide-Containing Polymeric Materials
Sulfonamide groups are being incorporated into polymer backbones and as pendant groups to create functional materials with tunable properties, such as pH-responsiveness and thermal stability. These polymers have applications ranging from drug delivery systems to high-performance membranes. researchgate.net
The synthesis of polymers containing sulfonamide groups can be achieved through various polymerization techniques. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to create well-defined polymer architectures with primary benzene (B151609) sulfonamide groups. rsc.org This control over the polymer structure is crucial for creating materials with predictable properties. rsc.org Another approach involves the ring-opening polymerization of monomers functionalized with a sulfonamide group, such as a sulfonamide-protected styrene (B11656) oxide, to yield polyethers that can be further modified post-polymerization. rsc.org
Sulfonamide-containing hydrogels can exhibit sharp pH sensitivity, making them "smart" materials that respond to changes in their environment. researchgate.net This property stems from the ionization of the sulfonamide's SO2NH group and is useful for applications like targeted drug release. researchgate.net Additionally, sulfonated polyphenylene polymers, which lack ether linkages, have been developed for use as durable proton exchange membranes in fuel cells, showing high thermal stability and proton conductivity. mdpi.com
The incorporation of this compound into a polymer structure, either as a monomer or a pendant group, could impart specific solubility and thermal characteristics due to its aliphatic, branched structure.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The sulfonamide group is an excellent functional group for directing these interactions, particularly in host-guest systems. It can act as both a hydrogen bond donor (from the N-H) and acceptor (at the sulfonyl oxygens), allowing it to form stable and predictable complexes.
A notable example is the interaction between sulfonamides and crown ethers, such as 18-crown-6. uwa.edu.au Research has shown that a "sulfonamide-crown motif" forms a robust and predictable supramolecular recognition unit. uwa.edu.au These host-guest complexes are held together by strong interactions and can self-assemble into well-defined crystal structures. uwa.edu.au
This principle of host-guest chemistry is being applied to create "supramolecular prodrugs," where a drug molecule (the guest) is encapsulated by a host molecule. rsc.org This non-covalent complex can improve the drug's properties, such as solubility and stability, and allow for its controlled release in response to specific biological stimuli. rsc.orgnih.gov Cyclodextrins are a common class of host molecules used for this purpose. nih.gov The formation of larger structures through self-assembly is a key aspect of supramolecular chemistry with applications in materials science and nanotechnology. youtube.com
The this compound molecule, with its hydrogen-bonding capabilities and defined aliphatic structure, could participate in such host-guest interactions, potentially forming complexes with macrocyclic hosts and contributing to the development of new supramolecular assemblies.
Future Research Directions and Emerging Avenues
Development of Novel and Efficient Synthetic Strategies for N,4-Dimethylpentane-2-sulfonamide and its Derivatives
The synthesis of this compound and its derivatives presents an opportunity for the application and development of modern synthetic methods. Traditional approaches to forming the sulfonamide bond often involve the reaction of a sulfonyl chloride with an amine, which can have limitations regarding substrate scope and reaction conditions.
Future synthetic research could focus on several promising areas:
Transition-Metal Catalyzed N-Alkylation: Recent advancements in catalysis offer new routes to N-alkyl sulfonamides. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has emerged as an efficient method. acs.org This "borrowing hydrogen" approach could be adapted for the synthesis of derivatives of this compound, providing a greener and more atom-economical alternative to traditional methods. acs.org
Visible-Light-Mediated Reactions: Photocatalysis offers a mild and rapid method for constructing C(sp³)–sulfonamide skeletons. acs.org This technique could be employed to synthesize a diverse array of derivatives from readily available carboxylic acids or alkyl iodides, facilitating the late-stage functionalization of more complex molecules containing the this compound scaffold. acs.org
Novel Coupling Reactions: The development of new coupling strategies, such as the reaction of sulfonic acids with isocyanides, presents a catalyst-free and high-yielding method for preparing sulfonamides under neutral conditions. researchgate.net Exploring the applicability of this method to the synthesis of this compound could provide a more straightforward and efficient production process.
Flow Chemistry and Process Optimization: For the scalable production of this compound, the development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability. This would be particularly relevant if the compound or its derivatives show promise in industrial applications.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.
Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are fundamental for characterization, more advanced methods can provide deeper insights. For instance, rotational spectroscopy can elucidate the conformational preferences of the sulfonamide group, which can be influenced by weak intramolecular interactions. enaminestore.com Techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Raman spectroscopy could offer detailed information about the local chemical environment and bonding within the molecule and its derivatives. arxiv.org
Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations are powerful tools for investigating molecular structure, vibrational frequencies, and electronic properties. nih.govnih.gov For this compound, DFT studies could predict its reactivity, acidity of the sulfonamide proton, and potential interaction sites for molecular recognition. nih.gov Such computational studies are essential for rationalizing experimental findings and guiding the design of new functional molecules. nih.gov
Rational Design of this compound-Based Functional Molecules
The rational design of functional molecules based on the this compound scaffold is a key area for future research. This involves a "tail approach," where the core structure is modified with various functional groups to tailor its properties for specific applications. researchgate.net
Enzyme Inhibitors: Aliphatic sulfonamides have shown promise as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. nih.gov The introduction of specific substituents onto the this compound backbone could be used to modulate its binding affinity and selectivity for different CA isoforms, potentially leading to new therapeutic agents. nih.gov
Bioisosteric Replacement: The sulfonamide group is a known bioisostere of the carboxylic acid group. zu.ac.ae This principle can be applied in drug design, where the this compound moiety could be incorporated into molecules to improve their metabolic stability or modify their biological activity. researchgate.net
Materials Science: The properties of the sulfonamide group can be exploited in the design of new materials. For example, the incorporation of sulfonamide functionalities into polymers can influence their physical and chemical properties. Research in this area could explore the use of this compound as a monomer or additive in the development of novel polymers with tailored characteristics.
Exploration of the Chemical Compound in Interdisciplinary Research Fields
The unique structural features of this compound may lend themselves to applications in various interdisciplinary fields beyond traditional chemistry.
Agrochemicals: Sulfonamides have been investigated for their potential as herbicides and plant growth regulators. nih.gov Future research could explore the biological activity of this compound and its derivatives on various plant species. Understanding their mechanism of action, for example, through inhibition of plant dihydropteroate (B1496061) synthase (DHPS), could lead to the development of new agrochemicals.
Environmental Chemistry: The fate and impact of sulfonamides in the environment are of growing concern. Modified biochar has been shown to be an effective adsorbent for the removal of sulfonamides from aqueous solutions. rsc.org Studies on the adsorption and degradation of this compound could contribute to the development of remediation strategies for water treatment.
Medicinal Chemistry: While aliphatic sulfonamides have been less explored than their aromatic counterparts, recent studies have identified potent biological activity in this class of compounds. nih.gov Screening this compound and a library of its derivatives against various biological targets could uncover new lead compounds for drug discovery programs. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,4-Dimethylpentane-2-sulfonamide, and what critical parameters influence reaction yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a primary or secondary amine using sulfonyl chlorides. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts like sulfonic acids. For example, analogs such as 4-((thiophene-2-ylmethylene)amino)benzenesulfonamide are synthesized via Schiff base formation, requiring anhydrous conditions and catalysts like triethylamine . Yield optimization may involve iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Which spectroscopic techniques are essential for characterizing This compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH3), sulfonamide protons (δ 7.5–8.5 ppm for NH), and backbone aliphatic protons.
- Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]+ and fragmentation patterns (e.g., loss of SO2 or methyl groups).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1150–1200 cm⁻¹). Cross-validation with computational spectra (e.g., DFT) enhances accuracy .
Q. What are the stability considerations for This compound under various storage and reaction conditions?
- Methodological Answer : Stability is influenced by pH, light, and temperature. Sulfonamides are prone to hydrolysis under strongly acidic/basic conditions. Store at –20°C in inert atmospheres (argon) with desiccants. Monitor decomposition via HPLC for byproducts like sulfonic acids. Related nitroso derivatives (e.g., N,4-Dimethyl-N-nitrosobenzene sulfonamide) highlight risks of nitrosamine formation under oxidative conditions .
Advanced Research Questions
Q. How can density-functional theory (DFT) with exact exchange terms model the electronic structure and reactivity of This compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25%) improve thermochemical accuracy for sulfonamides. Basis sets like 6-31G(d,p) model electron density around sulfonyl groups. Compute HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (e.g., λmax for electronic transitions) .
Q. What strategies resolve contradictions in reported reaction outcomes, such as divergent oxidation products for sulfonamide derivatives?
- Methodological Answer : Contradictions may arise from solvent polarity or catalyst choice. For example, oxidation of sulfides to sulfoxides vs. sulfones depends on oxidizing agent strength (e.g., H2O2 vs. mCPBA). Systematic DOE (Design of Experiments) can isolate variables. Validate using GC-MS or X-ray crystallography (e.g., N-(4-Methoxy-2-nitrophenyl)-methanesulfonamide structures) .
Q. How to design experiments to study the biological activity of This compound, including target selection and assay validation?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, proteases). Use molecular docking (AutoDock Vina) with crystal structures (PDB) to predict binding affinities .
- Assay Design : Perform dose-response curves (IC50) in enzymatic assays (e.g., fluorescence-based). Validate selectivity via counter-screens against related enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
